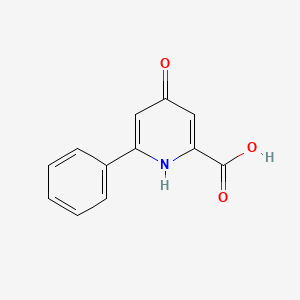

4-Hydroxy-6-phenylpicolinic acid

Description

4-Hydroxy-6-phenylpicolinic acid is a substituted picolinic acid derivative characterized by a pyridine ring with a carboxylic acid group at position 2, a hydroxyl group at position 4, and a phenyl substituent at position 4. This trifunctional structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research.

Properties

CAS No. |

78296-37-4 |

|---|---|

Molecular Formula |

C12H9NO3 |

Molecular Weight |

215.2 g/mol |

IUPAC Name |

4-oxo-6-phenyl-1H-pyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H9NO3/c14-9-6-10(8-4-2-1-3-5-8)13-11(7-9)12(15)16/h1-7H,(H,13,14)(H,15,16) |

InChI Key |

JHTPXNBDZWVZGK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=C(N2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=C(N2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Phenyl Derivatives at Position 6

Compounds with substituted phenyl groups at the pyridine's 6-position demonstrate how electronic and steric effects influence reactivity and bioactivity.

Key Findings :

- Fluorine and Trifluoromethyl Groups : These electron-withdrawing substituents (e.g., in 6-(4-Fluorophenyl) and 6-(4-Trifluoromethylphenyl) analogs) increase electrophilicity and resistance to oxidative metabolism, enhancing drug-like properties .

- Methoxy Group : The 4-methoxy substituent improves aqueous solubility, making it advantageous for formulations requiring higher bioavailability .

- Hydroxyl Group : The 4-hydroxy group in the target compound may facilitate metal coordination, relevant in catalysis or chelation-based therapeutics .

Substitutions on the Pyridine Ring

Variations at positions 4 and 6 highlight the impact of functional group diversity:

Key Findings :

- Chlorine vs. Hydroxyl : Chlorine at position 4 (4-Chloropicolinic acid) lowers pKa compared to the hydroxyl group, altering solubility and reactivity in synthetic pathways .

- Amino vs. Hydroxyl: The amino group in 4-Amino-6-methylpicolinic acid provides a site for covalent modifications (e.g., amide coupling), unlike the hydroxyl group’s hydrogen-bonding role .

Research and Application Trends

- Pharmaceuticals : Fluorinated analogs (e.g., 6-(4-Fluorophenyl)) are prioritized in kinase inhibitor development due to enhanced target binding and stability .

- Agrochemicals : Trifluoromethyl-substituted derivatives exhibit pest resistance, leveraging their hydrophobic interactions .

- Materials Science: Hydroxyl and amino variants are explored for metal-organic frameworks (MOFs) and polymer precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.